5-Bromo-2-(4-piperidyl)thiazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride is a chemical compound that features a thiazole ring substituted with a bromine atom and a piperidine ring. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry . The presence of the piperidine ring further enhances its pharmacological potential, making it a compound of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-piperidyl)thiazole Hydrochloride typically involves the reaction of 2-bromo-1-(4-piperidyl)ethanone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and receptor interactions.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-piperidyl)thiazole Hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(4-morpholinyl)thiazole Hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.
5-Bromo-2-(4-pyridyl)thiazole Hydrochloride: Contains a pyridine ring instead of a piperidine ring.
5-Bromo-2-(4-piperidyl)oxazole Hydrochloride: Features an oxazole ring instead of a thiazole ring.
Uniqueness
5-Bromo-2-(4-piperidyl)thiazole Hydrochloride is unique due to the combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H12BrClN2S |
---|---|
Molekulargewicht |
283.62 g/mol |
IUPAC-Name |
5-bromo-2-piperidin-4-yl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H11BrN2S.ClH/c9-7-5-11-8(12-7)6-1-3-10-4-2-6;/h5-6,10H,1-4H2;1H |
InChI-Schlüssel |
BADIICQPCCBYEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC=C(S2)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.